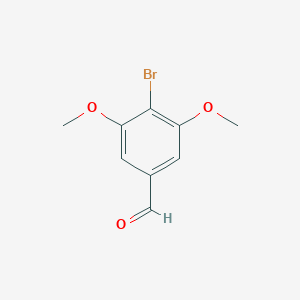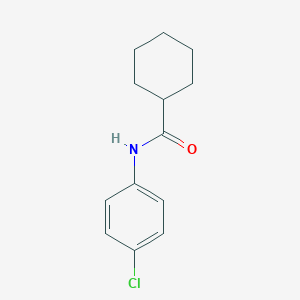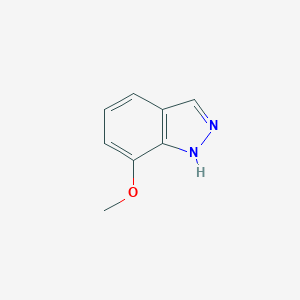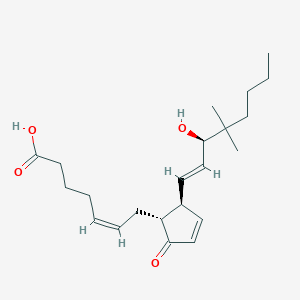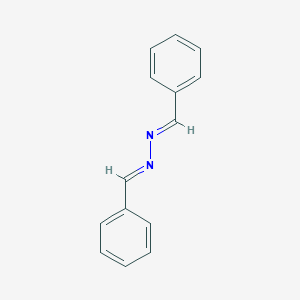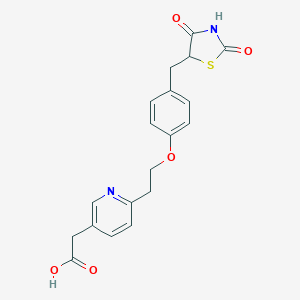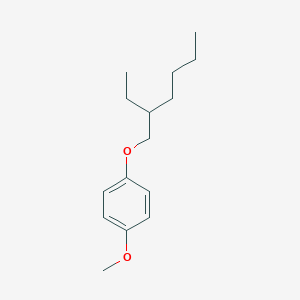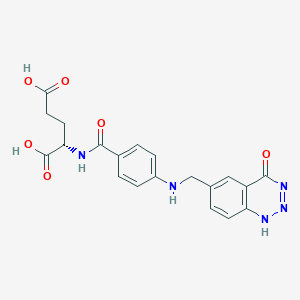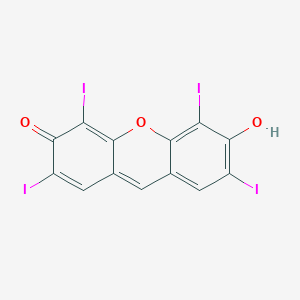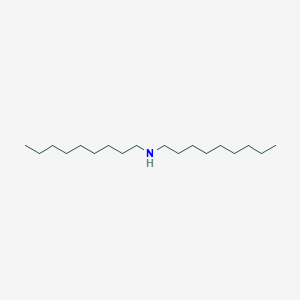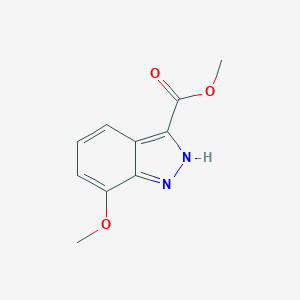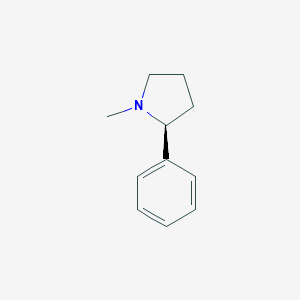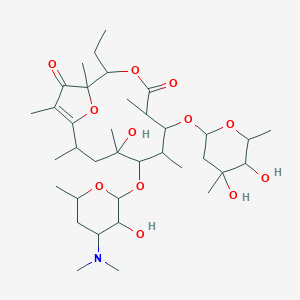
1-(Pyridin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-yl)prop-2-en-1-one, also known as 2-pyridylcinnamaldehyde, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(Pyridin-2-yl)prop-2-en-1-one has been studied for its potential applications in various scientific fields. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In addition, it has been studied for its potential applications in organic electronics, such as organic light-emitting diodes and organic field-effect transistors. Its unique chemical structure and properties make it a promising candidate for further research in these fields.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-2-yl)prop-2-en-1-one is not fully understood. However, it has been reported to exhibit its biological activities through various pathways, including inhibition of enzyme activity, modulation of cell signaling pathways, and induction of apoptosis. Further research is needed to fully elucidate its mechanism of action.
Efectos Bioquímicos Y Fisiológicos
1-(Pyridin-2-yl)prop-2-en-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. Furthermore, it has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines. These effects make it a promising candidate for further research in the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(Pyridin-2-yl)prop-2-en-1-one is its ease of synthesis. The reaction conditions are relatively mild and the yields are high, making it a cost-effective and efficient compound to produce. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings. Further research is needed to overcome this limitation and to optimize its use in various experimental settings.
Direcciones Futuras
There are many possible future directions for research on 1-(Pyridin-2-yl)prop-2-en-1-one. One area of research could focus on its potential applications in the development of new drugs and therapies for various diseases, including cancer and infectious diseases. Another area of research could focus on its potential applications in organic electronics, such as the development of more efficient organic light-emitting diodes and organic field-effect transistors. Furthermore, research could focus on the optimization of the synthesis method and the development of new methods for the production of this compound. Overall, 1-(Pyridin-2-yl)prop-2-en-1-one is a promising compound with many potential applications in various scientific fields. Further research is needed to fully understand its properties and to optimize its use in various experimental settings.
Métodos De Síntesis
The synthesis of 1-(Pyridin-2-yl)prop-2-en-1-one involves the reaction between pyridine-2-carbaldehyde and cinnamaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism and yields the desired product in good yields. This method has been reported in various research studies and has been optimized for higher efficiency.
Propiedades
Número CAS |
157592-40-0 |
|---|---|
Nombre del producto |
1-(Pyridin-2-yl)prop-2-en-1-one |
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H7NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H,1H2 |
Clave InChI |
XLHDKOPRDYEEQY-UHFFFAOYSA-N |
SMILES |
C=CC(=O)C1=CC=CC=N1 |
SMILES canónico |
C=CC(=O)C1=CC=CC=N1 |
Sinónimos |
2-Propen-1-one,1-(2-pyridinyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



